molecular formula C17H18N4O2 B11160193 1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11160193
M. Wt: 310.35 g/mol
InChI Key: FZTBIHRYUBYHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.

    Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

1-(3,5-dimethylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.

    Pyrimidine Derivatives: These compounds share the pyrimidine moiety but may have different functional groups.

    Dimethylphenyl Derivatives: These compounds share the dimethylphenyl group but may have different core structures.

The uniqueness of this compound lies in its specific combination of these structural elements, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-11-6-12(2)8-14(7-11)21-10-13(9-15(21)22)16(23)20-17-18-4-3-5-19-17/h3-8,13H,9-10H2,1-2H3,(H,18,19,20,23)

InChI Key

FZTBIHRYUBYHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=NC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.